• This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S548145
  • CAS No. : 714272-27-2
  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number


Product Name




Molecular Formula


Molecular Weight



Yellow solid powder


>98% (or refer to the Certificate of Analysis)








Soluble in DMSO, not in water


NPI 2358; NPI2358; NPI-2358; Plinabulin

Shell Life

>2 years if stored properly

Plinabulin is a VDA of novel structure in having been derived from a marine microbial source, as opposed to terrestrial sources for other VDAs. Plinabulin binds to the colchicine binding site of b-tubulin preventing polymerization and disrupting the cytoplasmic microtubule network. Plinabulin has been shown to produce anti-tumor activity in animal models as a single agent and synergistically with other chemotherapy agents including taxanes. Overall, preclinical studies indicated plinabulin had a favorable safety and activity profile leading to the initiation of clinical trials. Favorable data from early clinical studies lead to the initiation of a Phase 2 clinical trial program. .

1: Yakushiji F, Tanaka H, Muguruma K, Iwahashi T, Yamazaki Y, Hayashi Y. Prodrug study of plinabulin using a click strategy focused on the effects of a replaceable water-solubilizing moiety. Chem Pharm Bull (Tokyo). 2012;60(7):877-81. PubMed PMID: 22790821.
2: Yakushiji F, Tanaka H, Muguruma K, Iwahashi T, Yamazaki Y, Hayashi Y. Water-soluble prodrug of antimicrotubule agent plinabulin: effective strategy with click chemistry. Chemistry. 2011 Nov 4;17(45):12587-90. doi: 10.1002/chem.201102293. Epub 2011 Sep 29. PubMed PMID: 21956869.
3: Bertelsen LB, Shen YY, Nielsen T, Stødkilde-Jørgensen H, Lloyd GK, Siemann DW, Horsman MR. Vascular effects of plinabulin (NPI-2358) and the influence on tumour response when given alone or combined with radiation. Int J Radiat Biol. 2011 Nov;87(11):1126-34. doi: 10.3109/09553002.2011.605418. PubMed PMID: 21815749; PubMed Central PMCID: PMC3509771.
4: Singh AV, Bandi M, Raje N, Richardson P, Palladino MA, Chauhan D, Anderson KC. A novel vascular disrupting agent plinabulin triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells. Blood. 2011 May 26;117(21):5692-700. doi: 10.1182/blood-2010-12-323857. Epub 2011 Mar 31. PubMed PMID: 21454451; PubMed Central PMCID: PMC3110026.
5: Millward M, Mainwaring P, Mita A, Federico K, Lloyd GK, Reddinger N, Nawrocki S, Mita M, Spear MA. Phase 1 study of the novel vascular disrupting agent plinabulin (NPI-2358) and docetaxel. Invest New Drugs. 2012 Jun;30(3):1065-73. doi: 10.1007/s10637-011-9642-4. Epub 2011 Feb 16. PubMed PMID: 21327495.
6: Mita MM, Spear MA, Yee LK, Mita AC, Heath EI, Papadopoulos KP, Federico KC, Reich SD, Romero O, Malburg L, Pilat M, Lloyd GK, Neuteboom ST, Cropp G, Ashton E, LoRusso PM. Phase 1 first-in-human trial of the vascular disrupting agent plinabulin(NPI-2358) in patients with solid tumors or lymphomas. Clin Cancer Res. 2010 Dec 1;16(23):5892-9. doi: 10.1158/1078-0432.CCR-10-1096. PubMed PMID: 21138873.
7: Yamazaki Y, Kido Y, Hidaka K, Yasui H, Kiso Y, Yakushiji F, Hayashi Y. Tubulin photoaffinity labeling study with a plinabulin chemical probe possessing a biotin tag at the oxazole. Bioorg Med Chem. 2011 Jan 1;19(1):595-602. doi: 10.1016/j.bmc.2010.10.055. Epub 2010 Oct 31. PubMed PMID: 21106379.
8: Yamazaki Y, Sumikura M, Hidaka K, Yasui H, Kiso Y, Yakushiji F, Hayashi Y. Anti-microtubule 'plinabulin' chemical probe KPU-244-B3 labeled both alpha- and beta-tubulin. Bioorg Med Chem. 2010 May 1;18(9):3169-74. doi: 10.1016/j.bmc.2010.03.037. Epub 2010 Mar 23. PubMed PMID: 20395148.